![molecular formula C10H25NOSi B12046285 N-tert-butyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine](/img/structure/B12046285.png)
N-tert-butyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine: is an organic compound that features a tert-butyl group, a methoxymethyl group, and a trimethylsilylmethyl group attached to a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-tert-butyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine typically begins with tert-butylamine, methoxymethyl chloride, and trimethylsilylmethyl chloride.
Reaction Steps:
Industrial Production Methods:
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-tert-butyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include alkyl halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: N-tert-butyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Researchers explore the potential of this compound as a building block for developing new drugs with improved efficacy and reduced side effects.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Wirkmechanismus
Molecular Targets and Pathways:
N-tert-butyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism of action depends on the context of its application. For example, as a ligand in catalytic reactions, it coordinates with metal centers to facilitate chemical transformations.
Vergleich Mit ähnlichen Verbindungen
N-tert-butyl-N-(methoxymethyl)amine: Lacks the trimethylsilylmethyl group, resulting in different reactivity and applications.
N-tert-butyl-N-(trimethylsilylmethyl)amine:
N-methyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine: Substitutes the tert-butyl group with a methyl group, leading to variations in stability and reactivity.
Uniqueness:
N-tert-butyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine is unique due to the presence of all three functional groups (tert-butyl, methoxymethyl, and trimethylsilylmethyl) on the nitrogen atom. This combination imparts distinct chemical properties, making it valuable for specific applications in catalysis, synthesis, and material science.
Eigenschaften
Molekularformel |
C10H25NOSi |
---|---|
Molekulargewicht |
203.40 g/mol |
IUPAC-Name |
N-(methoxymethyl)-2-methyl-N-(trimethylsilylmethyl)propan-2-amine |
InChI |
InChI=1S/C10H25NOSi/c1-10(2,3)11(8-12-4)9-13(5,6)7/h8-9H2,1-7H3 |
InChI-Schlüssel |
PAFOSBJPNZKHIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(COC)C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.